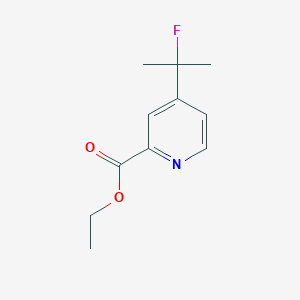
Ethyl 4-(2-fluoropropan-2-yl)picolinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(2-fluoropropan-2-yl)picolinate is a chemical compound that belongs to the class of picolinates Picolinates are esters of picolinic acid, which is a derivative of pyridine This compound is characterized by the presence of an ethyl ester group and a fluorinated isopropyl group attached to the picolinic acid moiety
准备方法
The synthesis of Ethyl 4-(2-fluoropropan-2-yl)picolinate typically involves the esterification of picolinic acid with ethanol in the presence of a suitable catalyst. The fluorinated isopropyl group can be introduced through a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST). The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity of the product.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and the isolation of the desired product.
化学反应分析
Ethyl 4-(2-fluoropropan-2-yl)picolinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated isopropyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield picolinic acid and ethanol.
Common reagents and conditions used in these reactions include anhydrous solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Ethyl 4-(2-fluoropropan-2-yl)picolinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme activities and metabolic pathways. Its fluorinated group can serve as a marker in various analytical techniques.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. The presence of the fluorinated isopropyl group can improve the pharmacokinetic properties of drug candidates.
Industry: It is used in the development of specialty chemicals and materials with enhanced properties such as increased thermal stability and resistance to degradation.
作用机制
The mechanism by which Ethyl 4-(2-fluoropropan-2-yl)picolinate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorinated isopropyl group can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity. The ester group can undergo hydrolysis to release picolinic acid, which can further interact with biological molecules and modulate their activities.
相似化合物的比较
Ethyl 4-(2-fluoropropan-2-yl)picolinate can be compared with other similar compounds such as:
Ethyl 4-(4-nitrophenoxy)picolinate: This compound contains a nitrophenoxy group instead of a fluorinated isopropyl group. It is used as an intermediate in the synthesis of biologically active molecules.
Ethyl 4-(2-ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid: This compound has a more complex structure with multiple functional groups, making it a potent agonist for PPARα, -γ, and -δ receptors.
The uniqueness of this compound lies in its fluorinated isopropyl group, which imparts distinct chemical and biological properties compared to other picolinate derivatives.
属性
分子式 |
C11H14FNO2 |
|---|---|
分子量 |
211.23 g/mol |
IUPAC 名称 |
ethyl 4-(2-fluoropropan-2-yl)pyridine-2-carboxylate |
InChI |
InChI=1S/C11H14FNO2/c1-4-15-10(14)9-7-8(5-6-13-9)11(2,3)12/h5-7H,4H2,1-3H3 |
InChI 键 |
KRJNLMQVZDIDJL-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=NC=CC(=C1)C(C)(C)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


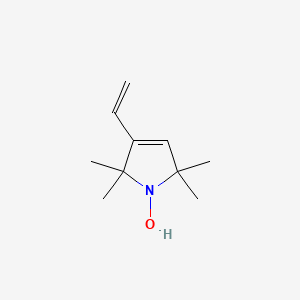
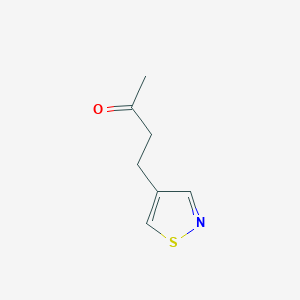
![(2E)-3-(3-Azabicyclo[3.1.0]hexan-3-YL)-2-methoxyimino-propan-1-OL](/img/structure/B13887793.png)
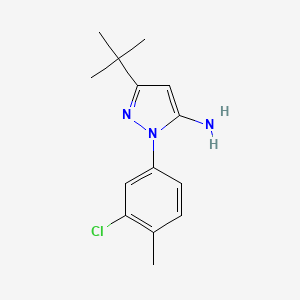
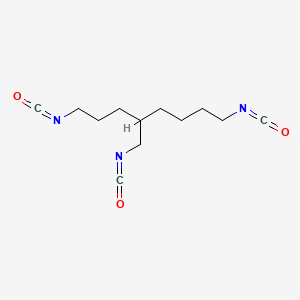
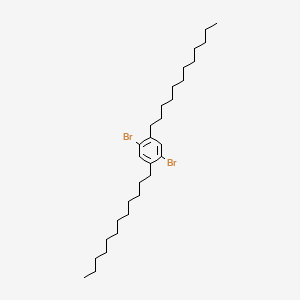
![3-[(2R)-morpholin-2-yl]benzoic acid;hydrochloride](/img/structure/B13887827.png)
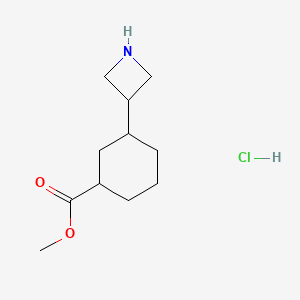
![tert-butyl N-pyrazolo[1,5-b]pyridazin-3-ylcarbamate](/img/structure/B13887844.png)
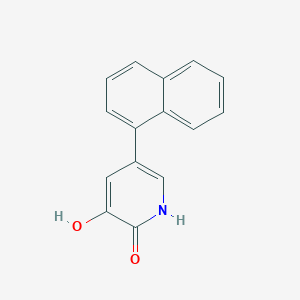
![Ethyl 7-bromoimidazo[4,3-b][1,3]thiazole-3-carboxylate](/img/structure/B13887849.png)

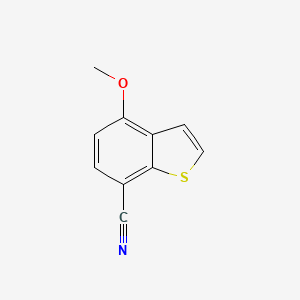
![Methyl 4-[2-(4-methoxyanilino)-2-oxoethoxy]benzoate](/img/structure/B13887860.png)
